Calanolide E

Anti‑HIV Reverse Transcriptase Inhibition Cytoprotection Assay

Calanolide E (including its diastereomer calanolide E2) is a naturally occurring tetracyclic dipyranocoumarin isolated from Calophyllum species such as C. lanigerum and C.

Molecular Formula C22H28O6
Molecular Weight 388.5 g/mol
Cat. No. B15567610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalanolide E
Molecular FormulaC22H28O6
Molecular Weight388.5 g/mol
Structural Identifiers
InChIInChI=1S/C22H28O6/c1-6-7-13-10-15(24)27-21-16(13)20-14(8-9-22(4,5)28-20)19(26)17(21)18(25)11(2)12(3)23/h8-9,11-13,23,26H,6-7,10H2,1-5H3
InChIKeyQVXVUACNNIWBIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Calanolide E: A Tetracyclic Dipyranocoumarin Non‑Nucleoside Reverse Transcriptase Inhibitor for Anti‑HIV and Antiparasitic Research


Calanolide E (including its diastereomer calanolide E2) is a naturally occurring tetracyclic dipyranocoumarin isolated from Calophyllum species such as C. lanigerum and C. brasiliense. It belongs to the non‑nucleoside reverse transcriptase inhibitor (NNRTI) class and is one of at least 15 structurally characterized calanolides [1]. Its core scaffold features a gem‑dimethyl‑substituted pyran ring system and a 4‑substituted lactone moiety, defining a distinct chemotype within the NNRTI family [1].

Why Calanolide E Cannot Be Replaced by Other Calanolides or Generic NNRTIs in Focused Research


Calanolide compounds exhibit a unique mixed‑type inhibition mechanism that affects both the Km and Vmax of HIV‑1 reverse transcriptase, a kinetic signature not shared by most other NNRTIs [1]. Moreover, subtle stereochemical differences among calanolide congeners produce divergent antiviral potencies and resistance profiles; for example, calanolide A and its isomers display up to 10‑fold enhanced activity against the clinically prevalent Y181C NNRTI‑resistant mutant, whereas other NNRTIs like nevirapine become ineffective [2]. Consequently, substituting Calanolide E with a structurally similar analog risks losing critical mechanistic and resistance‑relevant properties, undermining experimental reproducibility and translational relevance.

Calanolide E: Head‑to‑Head Quantitative Differentiation from Closest Analogs


Anti‑HIV‑1 RT Inhibition and Cellular Protection Profile: Calanolide E2 vs. Costatolide (Calanolide B)

Calanolide E2 displays a unique in vitro pattern: it inhibits HIV‑1 reverse transcriptase with an IC50 of 2.84 µM, yet it provides no detectable protection against HIV‑induced cytopathicity (EC50 npc) in the NCI CEM‑SS cell‑based assay [1]. In direct contrast, costatolide (calanolide B) exhibits both RT inhibition (IC50 2.5 µM) and potent cellular protection (EC50 0.22 µM) [1].

Anti‑HIV Reverse Transcriptase Inhibition Cytoprotection Assay

Mixed‑Type Inhibition of HIV‑1 Reverse Transcriptase: Calanolides vs. Conventional NNRTIs

Enzymatic analyses reveal that calanolides inhibit HIV‑1 reverse transcriptase by altering both the Km for the natural substrate dTTP and the Vmax, characteristic of mixed‑type inhibition [1]. In contrast, most other NNRTIs (e.g., nevirapine, delavirdine) function as non‑competitive inhibitors that primarily affect Vmax without altering substrate affinity [1].

Mechanism of Action HIV‑1 RT Enzyme Kinetics

Antiparasitic Activity Against Trypanosoma cruzi and Leishmania infantum: Calanolide E2 (anti) vs. Calanolide E1 (syn)

Calanolide E2 (the anti diastereomer) inhibits intracellular amastigotes of Trypanosoma cruzi with an EC50 of 8.2 µM and Leishmania infantum with an EC50 of 29.1 µM [1]. Its stereoisomer, calanolide E1 (syn), is less potent (EC50 12.1 µM for T. cruzi; 37.1 µM for L. infantum) and exhibits a lower selectivity index [1].

Antiparasitic Chagas Disease Leishmaniasis

Lipophilicity (logP) Comparison: Calanolide E vs. Calanolide A

Calanolide E possesses a calculated logP of 2.75 , which is substantially lower than that of the lead calanolide, Calanolide A (logP ~4.38) [1]. A difference of 1.63 log units corresponds to an approximately 42‑fold lower octanol‑water partition coefficient.

Physicochemical Properties Drug‑likeness Solubility

Antibacterial Activity Against Bacillus Strains

Calanolide E demonstrates weak inhibitory activity against Bacillus strains, with minimum inhibitory concentration (MIC) values ranging from 0.25 to 0.50 mg/mL . No direct comparator data are available for other calanolides under identical conditions.

Antibacterial Bacillus Off‑target Activity

Calanolide E: Evidence‑Driven Application Scenarios for Procurement and Experimental Design


Mechanistic Dissection of HIV‑1 Reverse Transcriptase Inhibition

Calanolide E2 is optimally suited for studies that aim to decouple enzymatic RT inhibition from cellular antiviral efficacy. Its robust IC50 (2.84 µM) in RT enzymatic assays, combined with its lack of cytoprotection (EC50 npc), provides a built‑in negative control for distinguishing direct RT‑mediated effects from off‑target cellular mechanisms [1]. This unique profile is valuable for validating new RT inhibitor screening assays and for probing the relationship between enzyme occupancy and antiviral outcome.

Hit Identification and Scaffold Optimization for Antiparasitic Drug Discovery

The stereospecific anti‑parasitic activity of calanolide E2 (EC50 8.2 µM against T. cruzi amastigotes) [2] positions this compound as a promising starting point for lead optimization campaigns targeting Chagas disease and leishmaniasis. Researchers should specifically procure the anti diastereomer to leverage its superior potency and selectivity index (>24.4) over the syn isomer, ensuring that SAR studies are not confounded by isomeric impurities.

Structure–Activity Relationship (SAR) and Chemical Biology Studies in the Calanolide Series

Calanolide E serves as a key reference compound for SAR investigations exploring the impact of the tricyclic pyranocoumarin core (vs. the tetracyclic scaffold of Calanolide A) and of stereochemical variations on biological activity. Its distinct logP (2.75 vs. 4.38 for Calanolide A) and unique mixed‑type RT inhibition kinetics [3] make it an essential comparator for deconvoluting the contributions of lipophilicity, binding mode, and ring topology to the pharmacological profile of calanolide‑based NNRTIs.

Negative Control or Reference Standard in Cellular Antiviral Assays

Given its inability to protect CEM‑SS cells from HIV‑1‑induced cytopathicity despite inhibiting RT in biochemical assays, Calanolide E2 can be deployed as a negative control compound in high‑throughput cellular screens for novel antiretroviral agents [1]. Its use helps discriminate between compounds that inhibit RT enzymatically but fail to translate to cellular efficacy and those with genuine antiviral activity.

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